molecular formula C8H7BrO2S B2674441 2-[(2-Bromophenyl)sulfanyl]acetic acid CAS No. 15939-85-2

2-[(2-Bromophenyl)sulfanyl]acetic acid

Cat. No. B2674441
Key on ui cas rn: 15939-85-2
M. Wt: 247.11
InChI Key: KQUNWFXSYMIICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07642277B2

Procedure details

2-Bromothiophenol (4.00 g, 21.6 mmol) was added to a solution of methyl 2-bromoacetate (2.20 mL, 23.3 mmol) and pyridine (1.88 mL, 23.3 mmol) in DMSO (50 mL) at room temperature. The reaction mixture was stirred at room temperature for 1 h. The mixture was diluted with EtOAc (300 mL) and the resulting solution was washed with water (2×250 mL) and brine (100 mL), dried (MgSO4), filtered and concentrated under reduced pressure. The residue was dissolved in THF (50 mL), aqueous 1 N NaOH solution (25 mL, 25 mmol) was added and the mixture was stirred at room temperature for 45 min. The mixture was concentrated and the aqueous solution was diluted with aqueous 1 N NaOH solution. The solution was cooled to 0° C. and was slowly rendered acidic (pH=2) by addition of aqueous 1 N HCl solution. The resulting suspension was filtered, the solid was washed with water and dried under reduced pressure to give the title compound (3.71 g, 71% yield) as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].Br[CH2:10][C:11]([O:13]C)=[O:12].N1C=CC=CC=1.[OH-].[Na+]>CS(C)=O.CCOC(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][CH2:10][C:11]([OH:13])=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)S
Name
Quantity
2.2 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
1.88 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting solution was washed with water (2×250 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF (50 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 45 min
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
the aqueous solution was diluted with aqueous 1 N NaOH solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
ADDITION
Type
ADDITION
Details
by addition of aqueous 1 N HCl solution
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)SCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.71 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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